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Compound of Interest

Compound Name: (5-Fluoropyridin-2-yl)methanol

Cat. No.: B1326460

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound (5-Fluoropyridin-2-yl)methanol. The information detailed herein is essential for the
characterization and quality control of this compound in research and development settings,
particularly within the pharmaceutical industry. This document presents available *H and 13C
Nuclear Magnetic Resonance (NMR) data, along with predicted Infrared (IR) spectroscopy and
Mass Spectrometry (MS) characteristics based on analogous compounds. Detailed
experimental protocols for acquiring this spectroscopic data are also provided.

Chemical Structure and Properties

o |[UPAC Name: (5-Fluoropyridin-2-yl)methanol[1][2]
e CAS Number: 802325-29-7[3]

e Molecular Formula: CeHsFNOJ3]

» Molecular Weight: 127.12 g/mol [3]

e Physical Form: Liquid[2]

e Storage: Inert atmosphere, 2-8°C[2]
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Spectroscopic Data

The following sections summarize the key spectroscopic data for (5-Fluoropyridin-2-
yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
The following tables present the *H and 3C NMR data for (5-Fluoropyridin-2-yl)methanol.

Table 1: 1H NMR Spectroscopic Data for (5-Fluoropyridin-2-yl)methanol

Chemical Shift () L Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

8.34 d 2.8 H-6

7.55 td 8.4,2.8 H-4

7.45 dd 8.4,4.4 H-3

4.73 S CH:

3.5 (broad) S OH

Solvent: CDCIs, Frequency: 400 MHz

Table 2: 13C NMR Spectroscopic Data for (5-Fluoropyridin-2-yl)methanol

Chemical Shift (8) ppm Assighment
158.3 (d, J = 250 Hz) C-5
153.8 (d, J = 14 Hz) c-2
136.1 (d, J = 24 Hz) C-4
121.2 (d, J = 4 Hz) C-6
120.8 (d, J = 19 Hz) c-3
63.5 CH:z
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Solvent: CDClIs, Frequency: 101 MHz

Infrared (IR) Spectroscopy (Predicted)

While an experimental IR spectrum for (5-Fluoropyridin-2-yl)methanol is not readily available,
the expected characteristic absorption bands can be predicted based on the functional groups
present in the molecule and data from similar compounds.

Table 3: Predicted IR Absorption Bands for (5-Fluoropyridin-2-yl)methanol

Wavenumber . . . .
Intensity Vibration Functional Group

(cm™)

3550-3200 Strong, Broad O-H Stretch Alcohol

3100-3000 Medium C-H Stretch Aromatic

2950-2850 Medium C-H Stretch Aliphatic (CHz2)

1600-1585, 1500- _ N
Medium to Strong C=C Stretch Aromatic Ring

1400

1250-1150 Strong C-F Stretch Fluoroaromatic

1250-1000 Medium to Strong C-O Stretch Primary Alcohol

Mass Spectrometry (MS) (Predicted)

The mass spectrum of (5-Fluoropyridin-2-yl)methanol is expected to show a molecular ion
peak and characteristic fragmentation patterns. The predicted data is based on the
fragmentation of benzyl alcohol and its derivatives.

Table 4: Predicted Mass Spectrometry Data for (5-Fluoropyridin-2-yl)methanol
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Predicted Fragmentation

m/z lon

Pathway
127 [M]* Molecular lon

Loss of a hydrogen radical
126 [M-H]*+

from the methylene group
110 [M-OH]* Loss of a hydroxyl radical

Loss of the hydroxymethyl
98 [M-CH20H]*

group

Fragmentation of the pyridine
78 [CsHsFN]*

ring

Experimental Protocols

The following sections provide detailed methodologies for obtaining the spectroscopic data

presented above.

NMR Spectroscopy Protocol

Sample Preparation:

o Weigh approximately 10-20 mg of (5-Fluoropyridin-2-yl)methanol.

e Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCls).
» Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition:

Place the NMR tube in the spectrometer.

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

Acquire the *H NMR spectrum using a standard single-pulse sequence.

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).
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o Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

» Process the data by applying Fourier transformation, phase correction, and baseline
correction.

o Reference the spectrum to the residual solvent peak of CDCls (6 = 7.26 ppm).

13C NMR Acquisition:

Use the same sample prepared for *H NMR.
e Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence.
o Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-170 ppm).

e Alarger number of scans (e.g., 1024 or more) will be required due to the lower natural
abundance of 13C.

e Process the data similarly to the *H NMR spectrum.

» Reference the spectrum to the solvent peak of CDCIs (& = 77.16 ppm).

IR Spectroscopy Protocol (for Liquid Sample)

o Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.
e Acquire a background spectrum of the empty ATR crystal.
e Place a small drop of liquid (5-Fluoropyridin-2-yl)methanol directly onto the ATR crystal.

e Acquire the sample spectrum. The instrument software will automatically subtract the
background spectrum.

o Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a
soft tissue after the measurement.

Mass Spectrometry Protocol (Electron lonization)
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e Prepare a dilute solution of (5-Fluoropyridin-2-yl)methanol in a volatile solvent such as
methanol or dichloromethane.

« Introduce the sample into the mass spectrometer, typically via direct infusion or through a
gas chromatograph (GC-MS).

e For GC-MS, inject the sample onto a suitable capillary column to separate it from the
solvent.

« lonize the sample using a standard electron ionization (El) source (typically at 70 eV).

e The resulting ions are then separated by the mass analyzer (e.g., quadrupole or time-of-
flight) based on their mass-to-charge ratio (m/z).

o A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.
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NMR Experimental Workflow
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IR Spectroscopy Workflow
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Mass Spectrometry Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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